molecular formula C18H28ClNO2 B4403654 1-{4-[4-(3-methylpiperidin-1-yl)butoxy]phenyl}ethanone hydrochloride

1-{4-[4-(3-methylpiperidin-1-yl)butoxy]phenyl}ethanone hydrochloride

Cat. No. B4403654
M. Wt: 325.9 g/mol
InChI Key: SMJUSYJXWUOSMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[4-(3-methylpiperidin-1-yl)butoxy]phenyl}ethanone hydrochloride, also known as MPBD or 4'-MeO-PBP, is a psychoactive compound that belongs to the class of synthetic cathinones. It is a designer drug that acts as a potent stimulant and has been found to have abuse potential. The compound has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-{4-[4-(3-methylpiperidin-1-yl)butoxy]phenyl}ethanone hydrochloride involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin, which leads to an increase in their extracellular concentrations. This results in the activation of the reward pathway in the brain, leading to feelings of euphoria and increased motivation.
Biochemical and Physiological Effects
This compound has been found to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been found to produce hyperactivity, stereotypy, and self-administration in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{4-[4-(3-methylpiperidin-1-yl)butoxy]phenyl}ethanone hydrochloride in lab experiments include its potency and selectivity for dopamine, norepinephrine, and serotonin release. However, the limitations of using this compound include its potential for abuse and the lack of data on its long-term effects.

Future Directions

For research on 1-{4-[4-(3-methylpiperidin-1-yl)butoxy]phenyl}ethanone hydrochloride include the investigation of its effects on the brain and behavior, as well as the development of new synthetic cathinones with improved selectivity and safety profiles. Additionally, there is a need for further research on the potential therapeutic applications of this compound and other synthetic cathinones.

Scientific Research Applications

1-{4-[4-(3-methylpiperidin-1-yl)butoxy]phenyl}ethanone hydrochloride has been used in scientific research as a tool to study the effects of synthetic cathinones on the central nervous system. It has been found to act as a potent releaser of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a key role in the regulation of mood, reward, and motivation.

properties

IUPAC Name

1-[4-[4-(3-methylpiperidin-1-yl)butoxy]phenyl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2.ClH/c1-15-6-5-12-19(14-15)11-3-4-13-21-18-9-7-17(8-10-18)16(2)20;/h7-10,15H,3-6,11-14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJUSYJXWUOSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCCCOC2=CC=C(C=C2)C(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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